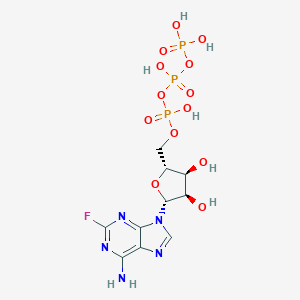

2-Fluoro-ATP

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOKUWLZUXUBCO-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164197 | |

| Record name | 2-Fluoro-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-62-2 | |

| Record name | 2-Fluoro-ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-ATP: Synthesis, Chemical Properties, and Pharmacological Applications

Executive Summary

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a critical nucleotide analog where the hydrogen at the C2 position of the adenine base is substituted with a fluorine atom. Unlike sugar-modified analogs (e.g., 2'-F-ATP) used primarily for RNA stability, 2-F-ATP retains the ribose hydroxyls required for polymerase recognition while altering the electronic properties of the purine ring.

This modification confers three distinct advantages:

-

19F NMR Probing: The fluorine atom serves as a sensitive, background-free NMR label for studying protein-nucleotide dynamics.

-

Receptor Selectivity: It acts as a highly potent agonist for P2X receptors, often exceeding the potency of native ATP due to resistance against ecto-nucleotidases.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1 nitrogen, altering hydrogen bonding capabilities without disrupting the overall steric footprint.

This guide details the chemical synthesis, physiochemical properties, and experimental protocols for utilizing 2-F-ATP in drug discovery and structural biology.

Part 1: Chemical Identity & Physiochemical Properties[1]

Structural Analysis

The substitution of Hydrogen (Van der Waals radius ~1.20 Å) with Fluorine (~1.47 Å) at the C2 position is sterically conservative, allowing 2-F-ATP to fit into most ATP-binding pockets. However, the high electronegativity of fluorine (3.98 Pauling scale) drastically alters the electronic landscape of the adenine ring.

| Property | ATP (Native) | 2-Fluoro-ATP | Impact |

| Substituent (C2) | Hydrogen | Fluorine | Sterically similar; electronically distinct. |

| pKa (N1) | ~3.8 | ~2.3 - 2.5 | Reduced basicity at N1 due to electron withdrawal by F2. |

| Glycosidic Bond | Stable | Enhanced Stability | Inductive effect strengthens the N9-C1' bond. |

| ADA Resistance | Susceptible | Resistant | 2-F substitution prevents deamination by Adenosine Deaminase (ADA). |

| 19F NMR Shift | N/A | ~ -52 ppm (typical) | Highly sensitive to local protein environment. |

The Fluorine Effect on pKa

The electron-withdrawing inductive effect (-I effect) of the fluorine atom reduces the electron density of the purine ring. Specifically, it lowers the pKa of the N1 nitrogen from approximately 3.8 (in ATP) to below 2.5. This makes 2-F-ATP a poorer proton acceptor at physiological pH, which can be exploited to probe pH-dependent enzyme mechanisms or specific hydrogen bond donor/acceptor requirements in kinase active sites.

Part 2: Synthetic Pathways[2]

Synthesis of 2-F-ATP is non-trivial due to the reactivity of the triphosphate chain. Two primary routes exist: Chemical Phosphorylation (preferred for scale) and Enzymatic Biosynthesis (preferred for purity/radiolabeling).

Chemical Synthesis (Modified Yoshikawa Protocol)

The standard industrial route utilizes the Yoshikawa procedure, which involves the selective phosphorylation of the 5'-hydroxyl group of unprotected 2-fluoroadenosine using phosphorus oxychloride (

Reaction Logic

-

Solvation: Trimethyl phosphate acts as a solvent that promotes the formation of the reactive phosphorylating intermediate.

-

Selectivity: At 0°C,

selectively attacks the primary 5'-OH over the secondary 2'/3'-OH groups. -

Scavenging: A "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) is often added to neutralize HCl generated during the reaction, preventing acid-catalyzed depurination (though 2-F-Ad is relatively stable).

Figure 1: The modified Yoshikawa synthesis route for 2-Fluoro-ATP.

Enzymatic Synthesis (Kinase Cascade)

For applications requiring ultra-high purity or isotopic labeling (e.g.,

Mechanism:

-

Adenosine Kinase (AK): Phosphorylates 2-F-Adenosine to 2-F-AMP.

-

Adenylate Kinase (Myokinase): Converts 2-F-AMP + ATP

2-F-ADP + ADP. -

Pyruvate Kinase (PK): Converts 2-F-ADP + PEP

2-F-ATP + Pyruvate.

Part 3: Biological Mechanism & Pharmacology[3][4][5]

P2X Receptor Agonism

2-F-ATP is a "super-agonist" for P2X receptors, particularly P2X1 and P2X3.

-

Potency: Often equipotent or more potent than ATP (

in low nanomolar range). -

Mechanism: The high potency is partly due to its resistance to breakdown by ecto-ATPases (NTPDases) present on cell surfaces, which rapidly degrade native ATP. This allows 2-F-ATP to maintain receptor occupancy longer.

19F NMR Probe for Kinases

Because fluorine is absent in biological systems, 2-F-ATP provides a background-free NMR signal.

-

Chemical Shift Anisotropy: The 19F signal is exquisitely sensitive to the conformation of the adenine ring (anti vs. syn) and the electrostatic environment of the binding pocket.

-

Application: It is used to screen fragment libraries.[1] If a fragment binds to the kinase ATP-pocket, it displaces 2-F-ATP, causing a shift or disappearance of the specific 19F bound-state signal.

Figure 2: Pharmacological logic of 2-F-ATP at P2X receptors. Note the resistance to Ecto-NTPDase (dashed red line) enhancing effective concentration.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Yoshikawa Method)

Target Scale: 100 mg

Reagents:

-

2-Fluoroadenosine (dried in vacuo over

) -

Phosphorus oxychloride (

)[2] -

Trimethyl phosphate (

) -

Tributylammonium pyrophosphate (

) -

Triethylamine (

) / TEAB buffer

Step-by-Step:

-

Dissolution: Dissolve 0.35 mmol 2-Fluoroadenosine in 2.0 mL dry Trimethyl phosphate under Argon.

-

Cooling: Cool the solution to 0°C in an ice bath. Stir for 15 minutes.

-

Phosphorylation: Add 55

-

QC Check: Take a 5

aliquot, hydrolyze, and check by HPLC. 2-F-Adenosine peak should disappear; 2-F-AMP peak appears.

-

-

Pyrophosphate Addition: Prepare a solution of TBPP (2.0 eq) and Tributylamine in dry DMF. Add this mixture rapidly to the reaction vessel. Stir vigorously for 10 minutes at 0°C.

-

Quenching: Quench the reaction with 10 mL of 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5).

-

Purification:

-

Load onto DEAE-Sephadex A-25 anion exchange column.

-

Elute with a linear gradient of TEAB (0.1 M to 1.0 M).

-

2-F-ATP typically elutes between 0.6 - 0.8 M.

-

-

Isolation: Pool fractions, evaporate, and convert to Sodium salt via cation exchange (Dowex Na+ form) if necessary for biological assays.

Protocol B: 19F NMR Binding Assay

System: Bruker 600 MHz with CryoProbe.

-

Sample Prep: Prepare 500

sample containing:-

Protein (Kinase): 10-50

-

2-Fluoro-ATP: 50-100

-

Buffer: 50 mM Tris (pH 7.5), 10 mM

, 10%

-

-

Acquisition:

-

Pulse program: zgf19 (19F one-pulse with proton decoupling).

-

Reference: Trichlorofluoromethane (

) at 0 ppm or Trifluoroacetic acid (

-

-

Analysis:

-

Free State: Sharp singlet at ~ -52 ppm.

-

Bound State: Broadened peak, often shifted downfield (deshielded) by 1-3 ppm depending on the pocket environment.

-

Competition: Add competitor ligand. If the broad peak sharpens back to the "Free State" chemical shift, the ligand has displaced 2-F-ATP.

-

References

-

Synthesis & NMR Properties: Baldo, J. H., et al. (1983). "2-Fluoro-ATP, a fluorinated ATP analog.[1][3][4][5][6][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP.myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[5]

-

Kinase Screening Utility: Stockman, B. J. (2008).[3][7] "2-Fluoro-ATP as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[7]

-

P2X Receptor Pharmacology: Burnstock, G., & Kennedy, C. (1985).[8] "Is there a basis for distinguishing two types of P2-purinoceptor?" General Pharmacology.

-

Yoshikawa Phosphorylation Protocol: Yoshikawa, M., Kato, T., & Takenishi, T. (1967).[9] "A novel method for phosphorylation of nucleosides to 5'-nucleotides."[9] Tetrahedron Letters.

-

Structural Biology Applications: Scott, L. G., et al. (2004).[10] "Enzymatic synthesis of 19F-labeled RNA and application to NMR studies of RNA structure." Journal of the American Chemical Society.[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Applications of 2-Fluoro-ATP: A Technical Guide

Part 1: Introduction & Chemical Rationale[1]

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) is a synthetic analogue of Adenosine Triphosphate (ATP) where the hydrogen atom at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2]

This specific modification was not designed for therapeutic signaling (unlike the P2X agonist 2-Methylthio-ATP), but rather as a high-fidelity structural and mechanistic probe . The discovery and initial application of 2-F-ATP were driven by the need to study large enzyme complexes—specifically Myosin ATPase and Kinases —using 19F-NMR spectroscopy .

The "Why" of Fluorine Substitution

The C2 position of the adenine ring is electronically critical but sterically permissive.

-

Steric Isostere: The van der Waals radius of Fluorine (1.47 Å) is very close to that of Hydrogen (1.20 Å). Unlike bulky substitutions (e.g., methylthio or chloro), the 2-Fluoro modification does not significantly perturb the binding of the nucleotide to the active site of most ATPases.

-

Electronic Probe: Fluorine is the most electronegative element, significantly altering the electronic distribution of the purine ring without disrupting Watson-Crick base pairing (in RNA/DNA contexts).

-

NMR Visibility: 19F has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of 1H), making it an exceptionally sensitive NMR probe with no background noise in biological systems.

Part 2: Chemical Synthesis & Production

The synthesis of 2-F-ATP is challenging due to the instability of the C-F bond under standard phosphorylation conditions. The "Gold Standard" protocol established in the early 1980s (and refined for modern applications) utilizes a Chemo-Enzymatic Cascade .

Chemo-Enzymatic Synthesis Protocol

Concept: Chemical synthesis is used to create the nucleobase (2-Fluoroadenine), followed by a biological "salvage pathway" reconstruction to form the triphosphate.

Step 1: Chemical Synthesis of 2-Fluoroadenine

-

Precursor: 2,6-Diaminopurine.

-

Reagents: Hydrofluoric acid (HF) / Pyridine / Sodium Nitrite (

). -

Mechanism: Schiemann-like reaction where the C2-amino group is diazotized and displaced by fluoride.

Step 2: Enzymatic Cascade (The "One-Pot" Synthesis)

This stage converts the base to the triphosphate using three coupled enzymes.

Reagents:

-

PRPP (5-Phosphoribosyl-1-pyrophosphate)

-

Enzyme 1: Adenine Phosphoribosyltransferase (APRT)

-

Enzyme 2: Adenylate Kinase (Myokinase)

-

Enzyme 3: Pyruvate Kinase (or Creatine Kinase)

-

Phosphoenolpyruvate (PEP) as the phosphate donor.

Workflow:

-

Glycosylation: APRT catalyzes the transfer of ribose-5-phosphate from PRPP to 2-Fluoroadenine, yielding 2-Fluoro-AMP .

-

First Phosphorylation: Adenylate Kinase transfers a phosphate to form 2-Fluoro-ADP .

-

Second Phosphorylation: Pyruvate Kinase (using PEP) completes the synthesis to 2-Fluoro-ATP .

DOT Diagram: Chemo-Enzymatic Synthesis Pathway

Caption: Chemo-enzymatic cascade converting 2,6-diaminopurine to 2-Fluoro-ATP via sequential phosphorylation.

Part 3: Initial Applications & Mechanistic Utility

The primary initial application of 2-F-ATP was not as a drug, but as a molecular spy to visualize the internal mechanics of the Myosin ATPase cycle.

Application 1: 19F-NMR of Myosin Subfragment-1 (S1)

Researchers (Baldo et al., 1983) utilized 2-F-ATP to resolve a long-standing debate regarding the conformation of ATP bound to Myosin.

-

The Problem: Standard 1H-NMR signals of ATP are obscured by the thousands of protons in the Myosin protein.

-

The Solution: 2-F-ATP provides a single, sharp resonance peak that shifts depending on the environment of the adenine ring.

-

Key Finding: The 19F chemical shift tensor revealed that the adenine ring of 2-F-ATP is immobilized within the Myosin active site, indistinguishable from the "trapped" state of naturally occurring ADP.[1] This confirmed the "induced fit" model where the protein closes around the nucleotide.

Application 2: Substrate for Kinases (PDK1)

Later studies validated 2-F-ATP as a universal tool for screening kinase activity.[4] Unlike fluorescently labeled ATP (which often has bulky fluorophores attached to the gamma-phosphate or ribose that interfere with catalysis), 2-F-ATP is accepted by enzymes like 3-Phosphoinositide Dependent Kinase-1 (PDK1) with kinetics nearly identical to native ATP.

Experimental Protocol: 19F-NMR Kinase Assay

-

Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

-

Substrate Mix: 2 mM 2-Fluoro-ATP + Peptide Substrate.

-

Initiation: Add Kinase (10-50 nM).

-

Detection: Monitor the appearance of the 2-Fluoro-ADP signal in the 19F-NMR spectrum. The fluorine on the adenine ring acts as a reporter for the phosphorylation state of the nucleotide (triphosphate vs diphosphate) due to slight changes in the electronic environment upon hydrolysis.

Part 4: Technical Data Summary

The following table summarizes the key physicochemical properties of 2-Fluoro-ATP compared to native ATP, highlighting its suitability as a non-perturbing probe.

| Property | ATP (Native) | 2-Fluoro-ATP (Probe) | Significance |

| Molecular Weight | 507.18 g/mol | 525.17 g/mol | Minimal mass increase. |

| Van der Waals Radius (C2) | 1.20 Å (Hydrogen) | 1.47 Å (Fluorine) | Steric Isostere: Fits in active sites. |

| pKa (N1 of Adenine) | ~3.5 | < 2.0 | Fluorine reduces basicity; alters H-bonding. |

| Myosin ATPase Activity | 100% (Reference) | ~90-100% | Valid functional substrate. |

| 19F-NMR Chemical Shift | N/A | Distinct signal for ATP vs ADP states. | |

| P2X Receptor Agonism | High Potency | Low/Moderate | Not a selective P2X agonist (unlike 2-MeS-ATP). |

Mechanism of Action: Myosin ATPase Cycle

The diagram below illustrates where 2-F-ATP mimics ATP in the force-generating cycle of muscle contraction.

Caption: The Myosin ATPase cycle. 2-F-ATP replaces ATP, allowing NMR observation of the 'Dissociation' and 'Hydrolysis' states.

References

-

Baldo, J. H., et al. (1983). "2-Fluoro-ATP, a fluorinated ATP analog.[1][2] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP-myosin subfragment-1 complex." Canadian Journal of Biochemistry and Cell Biology.[2] Link

-

Stockman, B. J. (2008). "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening."[4] Journal of the American Chemical Society. Link

-

Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society. Link

-

Jena Bioscience. "2-Fluoro-ATP: Nucleotides for Structure Determination by NMR." Technical Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Profiling and High-Throughput Screening using 2-Fluoro-ATP

This guide serves as a technical manual for the application of 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) in enzymology and drug discovery. It prioritizes mechanistic utility and experimental rigor over general description.

Technical Guide for Enzyme Kinetics and Ligand Interrogation

Executive Summary

2-Fluoro-ATP (2-F-ATP) is a functional analog of ATP where the hydrogen at the C2 position of the adenine ring is replaced by a fluorine atom.[1][2] This substitution is nearly isosteric but highly electronegative, creating a unique probe for ATP-requiring enzymes. It serves two distinct high-value functions:

-

Mechanistic Probe: The electron-withdrawing fluorine alters the pKa of the N1 nitrogen, destabilizing specific hydrogen bond networks in the active site without abolishing binding, allowing for the dissection of rate-limiting steps (e.g., in Myosin ATPases).

-

Universal Screening Tool: The 100% natural abundance and high sensitivity of the

F nucleus allow for direct, "universal" monitoring of kinase/ATPase activity via NMR, bypassing the need for radiolabels or coupled enzyme assays.

Part 1: Chemical & Structural Basis

The utility of 2-F-ATP stems from the specific perturbation introduced by the fluorine atom. Unlike bulky analogs (e.g.,

Electronic vs. Steric Effects

-

Sterics: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). This allows 2-F-ATP to bind to most ATP-binding pockets with affinities (

) comparable to ATP. -

Electronics (The Critical Difference): Fluorine is highly electronegative. It pulls electron density from the purine ring, significantly lowering the pKa of the N1 nitrogen (from ~4.0 in ATP to < 2.0 in 2-F-ATP).

-

Consequence: If an enzyme requires N1 to accept a proton (H-bond acceptor) for optimal transition state stabilization, 2-F-ATP will act as a "slow" substrate, revealing that specific mechanistic step.

-

Comparative Properties Table

| Property | ATP (Native) | 2-Fluoro-ATP (Analog) | Experimental Implication |

| C2 Substituent | Hydrogen (-H) | Fluorine (-F) | Minimal steric clash; fits WT pockets. |

| N1 pKa | ~4.0 - 4.2 | < 2.0 | Drastically reduced H-bond accepting capacity at N1. |

| P2X Potency | Baseline (Agonist) | High (Agonist) | Often equipotent or more potent at P2X1/P2X3. |

| NMR Active? | |||

| Hydrolysis Product | ADP | 2-F-ADP | Distinct |

Part 2: Application in Motor Proteins (Myosin)

In actomyosin research, 2-F-ATP is not just a fuel; it is a "time-stretching" agent. It is used to distinguish the cleavage step (hydrolysis of ATP to ADP.Pi) from the product release step .

The Mechanism

In Myosin II, the fluorescence of a tryptophan residue (Trp-510 in Dictyostelium) is sensitive to the nucleotide state.

-

ATP: The hydrolysis step (

) is fast and favorable ( -

2-F-ATP: The electron-withdrawing effect destabilizes the cleavage transition state. This slows down the hydrolysis step specifically, often making it the rate-limiting step or shifting the equilibrium constant (

).

This allows researchers to "trap" the pre-hydrolysis state or measure the rate of cleavage directly using stopped-flow fluorometry.

Figure 1: The Myosin ATPase cycle.[2][3][4] 2-F-ATP specifically modulates the Hydrolysis Step, allowing kinetic dissection of the pre- and post-hydrolysis states.

Part 3: Universal Kinase Screening ( F NMR)

The most robust industrial application of 2-F-ATP is in activity-based screening using

Why it works

Most kinase assays require a specific antibody, a radiolabel, or a coupled luciferase system (e.g., ADP-Glo). These are prone to interference (false positives).

-

Direct Detection: 2-F-ATP converts to 2-F-ADP.

-

Chemical Shift: The

F signal of the starting material (2-F-ATP) is chemically distinct from the product (2-F-ADP) by approximately 1-2 ppm. -

Universality: Because the fluorine is on the ATP, any enzyme that consumes ATP (Kinase, Synthetase, Helicase) can be assayed without modifying the peptide substrate.

Validated Enzyme Classes

2-F-ATP has been proven as a valid substrate for:

-

Protein Kinases: CDK2, PKA, AKT1.

-

Metabolic Enzymes: Hexokinase, Acetyl-CoA carboxylase.

-

Ligases: DNA Ligase.

Part 4: Experimental Protocols

Protocol A: F-NMR Kinase Activity Assay

Objective: Determine

Reagents:

-

2-Fluoro-ATP (10 mM stock in reaction buffer).

-

Target Kinase (e.g., CDK2/CyclinA).[5]

-

Peptide Substrate (specific to kinase).[6]

-

NMR Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 10%

Workflow:

-

Preparation: In a 3mm or 5mm NMR tube, mix Kinase (10-50 nM), Peptide Substrate (

concentration), and Test Inhibitor. -

Initiation: Add 2-F-ATP to a final concentration of 100-500

. -

Acquisition:

-

Instrument: 400 MHz (or higher) NMR with a fluorine-capable probe.

-

Sequence: Standard 1D

F with proton decoupling (optional but sharpens peaks). -

Time: Collect spectra every 2-5 minutes (kinetic mode) or at a fixed endpoint (e.g., 60 mins).

-

-

Analysis:

-

Integrate the 2-F-ATP peak (approx -52.0 ppm, doublet) and the 2-F-ADP peak (shifted downfield).

-

Calculate % conversion:

.

-

Protocol B: Stopped-Flow ATPase Monitoring (Myosin)

Objective: Measure the rate of ATP cleavage (

Reagents:

-

Myosin Subfragment-1 (S1).[1]

-

Buffer: 20 mM MOPS (pH 7.0), 5 mM

, 100 mM KCl.

Workflow:

-

Setup: Load Syringe A with Myosin S1 (2

final). Load Syringe B with 2-F-ATP (20 -

Optics: Set excitation to 295 nm (Tryptophan excitation). Use a 320 nm long-pass filter for emission.

-

Shot: Rapidly mix (dead time < 2ms) at 20°C.

-

Observation:

-

Observe the rapid rise in fluorescence. With native ATP, this is often too fast to resolve or blends with the release step.

-

With 2-F-ATP, fit the rising phase to a single exponential to extract

.

-

-

Interpretation: The amplitude of the fluorescence change correlates to the population of the

state.

Part 5: Workflow Visualization

Figure 2: The "Universal" Kinase Screening Workflow. This method relies on the chemical shift difference between the substrate (2-F-ATP) and product (2-F-ADP).

References

-

Stockman, B. J., et al. (2008).[7][8] "2-Fluoro-ATP as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.[8]

-

Eccleston, J. F., et al. (1981). "The equilibrium of the cleavage of the terminal phosphate of 2-fluoro-adenosine triphosphate by myosin subfragment 1." FEBS Letters.

-

Maruta, S., et al. (1998). "Mechanism of the myosin ATPase: II. Relationship between the fluorescence enhancement induced by ATP and the initial Pi burst."[9] Journal of Biological Chemistry.

-

Jacobson, K. A., et al. (2002).[10] "Adenosine and Adenine Nucleotides: From Basics to Applications." Springer. (Reference for P2X agonist potency).

-

O'Reilly, M., et al. (2010). "Use of fluorinated functionality in enzyme inhibitor development: Mechanistic and analytical advantages." Future Medicinal Chemistry.

Sources

- 1. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-ATP, Nucleotides for Structure Determination by NMR - Jena Bioscience [jenabioscience.com]

- 3. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. mcb.berkeley.edu [mcb.berkeley.edu]

- 7. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sci-hub.sg [sci-hub.sg]

- 9. The mechanism of the skeletal muscle myosin ATPase. II. Relationship between the fluorescence enhancement induced by ATP and the initial Pi burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: 2-Fluoro-ATP in 19F-NMR Kinase Profiling

Executive Summary

In the landscape of kinase drug discovery, high-throughput screening (HTS) often relies on fluorescence-based readouts (TR-FRET, FP) or luminescence (Glo-assays). While effective, these modalities suffer from optical interference—autofluorescence, quenching, or light scattering caused by library compounds.

2-Fluoro-ATP (2-Fl-ATP) represents a paradigm shift. It functions not merely as a substrate analog but as a fidelity-enhancing reporter probe for Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy. By substituting the hydrogen at the C2 position of the adenine ring with fluorine, researchers gain a highly sensitive NMR handle that tracks ATP-to-ADP conversion without requiring radiolabels or bulky fluorophores that might perturb kinase kinetics.

This guide details the mechanistic basis, experimental workflow, and data interpretation of using 2-Fl-ATP to screen kinase inhibitors with superior resistance to false positives.

Mechanistic Basis: The "Universal Reporter" Principle

Chemical Architecture

Native ATP is "silent" in 19F-NMR. To render the kinase reaction visible, we utilize 2-Fluoro-adenosine-5'-triphosphate .

-

Modification Site: C2 position of the adenine base.

-

Structural Integrity: The C2-fluorine modification is sterically small (Van der Waals radius similar to Hydrogen) and located away from the

-phosphate transfer site. Consequently, 2-Fl-ATP is accepted as a valid substrate by a vast majority of kinases (Ser/Thr and Tyr) and other ATP-requiring enzymes (ligases, synthetases).

The NMR Switch

The core principle relies on the sensitivity of the

-

Substrate State (2-Fl-ATP): The fluorine atom exhibits a specific chemical shift (

). -

Catalysis: The kinase transfers the

-phosphate to the peptide substrate.[1] -

Product State (2-Fl-ADP): The loss of the phosphate group alters the electronic shielding of the adenine ring slightly but distinctively. This results in a chemical shift change (

) to a new position (

Because the 2-Fl-ATP acts as the phosphate donor, one substrate serves all kinases . You do not need to synthesize specific fluorinated peptides for every new target.

Pathway Visualization

The following diagram illustrates the universal applicability of 2-Fl-ATP across different enzyme classes and the detection logic.

Caption: 2-Fluoro-ATP serves as a universal donor.[2] The 19F-NMR readout tracks the accumulation of 2-Fluoro-ADP, providing a direct measure of enzymatic turnover independent of the peptide substrate.

Experimental Protocol: 19F-NMR Kinase Assay

Objective: Determine the IC50 of a potential inhibitor using 2-Fl-ATP turnover.

Reagents & Equipment

-

Probe: 2-Fluoro-ATP (100 mM stock in Tris buffer, pH 7.5).

-

Enzyme: Recombinant Kinase (e.g., PDK1, AKT1).

-

Substrate: Specific peptide/protein substrate for the kinase of interest.

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

Lock Agent: 10% D2O (added to assay mix).

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a 19F-capable probe (e.g., cryoprobe for higher sensitivity).

Assay Setup (Self-Validating Workflow)

This protocol uses a "Mix-and-Read" format.

-

Compound Preparation:

-

Dispense test compounds (in DMSO) into 96-well plates or 3mm NMR tubes.

-

Control 1 (0% Inhibition): DMSO only + Kinase + Substrates.

-

Control 2 (100% Inhibition): DMSO + Substrates (No Kinase) OR known saturating inhibitor.

-

-

Master Mix Assembly:

-

Prepare a 2X Master Mix containing:

-

Kinase (concentration optimized to yield ~30-50% conversion in 1 hour).

-

Peptide Substrate (at

or saturation). -

Buffer components.[1]

-

-

-

Reaction Initiation:

-

Add 2-Fluoro-ATP to the Master Mix (Final concentration typically 50-200

). Note: Keeping ATP near -

Aliquot Master Mix into tubes containing test compounds.

-

-

Incubation:

-

Incubate at 25°C for 60–90 minutes.

-

-

Quenching (Optional but Recommended):

-

Add EDTA (final 50 mM) to chelate

and stop the reaction. This allows for batch processing of NMR tubes without signal drift.

-

Data Acquisition

-

Pulse Sequence: Standard 1D

F with proton decoupling (to simplify multiplets into singlets). -

Scans: 64–128 scans (depending on probe sensitivity and 2-Fl-ATP concentration).

-

Reference: Calibrate chemical shifts relative to an internal standard (like trifluoroacetic acid) or set the 2-Fl-ATP peak to a reference value (e.g., -51.2 ppm, though relative shift is what matters).

Data Analysis & Interpretation

Signal Processing

In the resulting spectrum, you will observe two distinct peaks (or sets of peaks depending on decoupling):

-

Substrate Peak (

): 2-Fluoro-ATP. -

Product Peak (

): 2-Fluoro-ADP.

The chemical shift difference (

Calculation of Activity

Calculate the Percent Conversion for each sample:

Inhibition Calculation

Data Summary Table

| Parameter | 2-Fluoro-ATP Assay | Traditional ATP-Glo / FRET |

| Detection Mode | Direct Chemical Shift (19F) | Indirect (Coupled Enzyme or Antibody) |

| Interference | Extremely Low (No optical artifacts) | High (Fluorescence/Color quenching) |

| Substrate | Universal (2-Fl-ATP) | Universal (ATP) |

| Sensitivity | Moderate ( | High ( |

| Throughput | Low/Medium (Tube/Flow-NMR) | High (384/1536 well plates) |

| Primary Use | Hit Validation / Fragment Screening | Primary HTS |

Strategic Advantages in Drug Discovery

Artifact Elimination (The "Truth" Serum)

The primary utility of the 2-Fl-ATP assay is hit validation . In primary HTS (using fluorescence), "aggregators" or colored compounds often appear as hits.

-

Scenario: A compound absorbs light at the emission wavelength of your FRET acceptor.

-

Result: False Positive in FRET.

-

Solution: Re-test in 2-Fl-ATP NMR. The compound's color does not affect the radio-frequency detection of the fluorine nucleus. If the 2-Fl-ADP peak does not diminish, the compound is a false positive.

Fragment-Based Drug Discovery (FBDD)

Because 19F-NMR provides structural resolution, 2-Fl-ATP allows for the detection of weak binders (fragments) that might be missed in "all-or-nothing" biochemical assays. The method can also distinguish between inhibitors (blocking conversion) and activators (accelerating conversion).

Simultaneous Binding Studies

Advanced users can utilize saturation transfer difference (STD) NMR in conjunction with 2-Fl-ATP to observe not just the turnover, but the physical binding of the inhibitor to the kinase, providing thermodynamic data in the same experiment.

Troubleshooting & Optimization

-

Peak Overlap: If the ATP and ADP signals overlap (rare with 2-Fl, but possible with poor shimming), ensure pH is strictly controlled. The chemical shift of phosphate groups is pH-dependent.

-

Magnesium Effects:

binding shifts the ATP peaks. Ensure -

Enzyme Purity: Contaminating ATPases will hydrolyze 2-Fl-ATP, creating high background. Always run a "No-Substrate" control to check for intrinsic ATPase activity of the prep.

References

-

Stockman, B. J., et al. (2008).[2][3] "2-Fluoro-ATP as a Versatile Tool for 19F NMR-Based Activity Screening." Journal of the American Chemical Society.

-

Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Combinatorial Chemistry & High Throughput Screening.

-

Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

Sources

Preliminary Investigation of 2-Fluoro-ATP with Hydrolases

This guide outlines a rigorous technical framework for investigating the interaction between 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) and hydrolase enzymes (specifically ATPases and nucleotidases).[1]

Technical Guide & Experimental Framework

Executive Summary & Rationale

2-Fluoro-ATP (2-F-ATP) is a nucleoside triphosphate analog where the hydrogen at the C2 position of the adenine ring is substituted by fluorine.[1][2] Unlike bulky substitutions (e.g., chlorine or methyl groups), fluorine is isosteric with hydrogen (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), minimizing steric clashes.[1] However, fluorine is highly electronegative, significantly altering the electronic properties of the purine ring.

Why use 2-F-ATP?

-

19F NMR Probe: It serves as a sensitive, background-free NMR probe to monitor conformational states and binding kinetics.[1]

-

Electronic Perturbation: The electron-withdrawing fluorine lowers the pKa of the N1 and N3 nitrogens, reducing their basicity. This allows researchers to probe the necessity of hydrogen bond acceptance at the N1 position for hydrolase recognition.

-

Metabolic Stability: The C-F bond is metabolically stable, preventing specific degradation pathways that attack the C2 position.

Mechanistic Basis: Chemical & Structural Logic[1]

To design valid experiments, one must understand how 2-F-ATP differs from ATP in the active site.[1]

-

Hydrogen Bonding: In many ATPases (e.g., P-loop kinases/hydrolases), the N1 of adenine acts as a hydrogen bond acceptor for backbone amides (often the "hinge" region).[1] The 2-Fluoro substitution reduces the electron density at N1, weakening this interaction. If

increases significantly for 2-F-ATP compared to ATP, the N1 interaction is critical for binding.[1] -

Base Stacking: Fluorine’s lipophilicity can alter

-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]

Visualization: Structural Interaction Logic

The following diagram illustrates the decision logic for interpreting 2-F-ATP kinetic data relative to ATP.

Figure 1: Decision tree for interpreting kinetic discrepancies between ATP and 2-F-ATP.

Experimental Protocols

Phase A: Quality Control & Stability (The "Go/No-Go" Step)

Before kinetic assessment, the integrity of the 2-F-ATP must be verified. Commercial analogs can degrade into 2-F-ADP or 2-F-Adenosine.[1]

Protocol: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.0 (prevents hydrolysis during run).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 20% B over 15 minutes.

-

Detection: UV at 254 nm (Adenine max) and 260 nm.

-

Acceptance Criteria: >95% purity. If 2-F-ADP > 5%, purify via FPLC (Mono Q column) before use.[1]

Phase B: Hydrolysis Kinetics (Malachite Green Assay)

Rationale: We prioritize a discontinuous (endpoint) phosphate release assay over coupled enzyme assays (e.g., NADH/PK/LDH). Coupled assays rely on Pyruvate Kinase (PK) accepting 2-F-ADP as a substrate.[1] While often true, this adds an unverified variable. The Malachite Green assay directly measures inorganic phosphate (Pi) release and is substrate-agnostic.[1]

Materials:

-

Hydrolase Enzyme (e.g., Myosin, Apyrase, or specific ATPase).[1][3]

-

Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[1] (Avoid Phosphate buffers!).[1]

-

Malachite Green Reagent (Commercial or prepared: Ammonium molybdate + Malachite green in HCl).[1]

Step-by-Step Workflow:

-

Preparation: Prepare a 2X Enzyme mix and a 2X Substrate dilution series (0, 5, 10, 25, 50, 100, 250, 500 µM).

-

Initiation: In a 96-well clear plate, mix 25 µL Enzyme + 25 µL Substrate.

-

Incubation: Incubate at 25°C or 37°C for a fixed time (e.g., 10 min). Crucial: Ensure <10% substrate consumption to maintain initial velocity (

) conditions. -

Termination: Add 100 µL Malachite Green Reagent. This acidifies the reaction, quenching the enzyme and developing the color.

-

Development: Incubate 15 min at room temperature.

-

Readout: Measure Absorbance at 620–650 nm.

-

Standard Curve: Run a Pi standard curve (0–50 µM KH₂PO₄) in parallel to convert Absorbance to µM Pi.

Phase C: Data Analysis & Visualization

Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or Python/SciPy).

[1]Comparison Table Template:

| Parameter | ATP (Reference) | 2-F-ATP (Analog) | Interpretation |

| If | |||

| If | |||

| Catalytic Efficiency comparison. |

Advanced Application: 19F NMR Binding Assay

If the enzyme hydrolyzes 2-F-ATP slowly (or if using a non-hydrolyzable analog like 2-F-ATP

Workflow:

-

Probe: 2-F-ATP exhibits a singlet at ~ -50 to -52 ppm (relative to TFA) or specific shifts depending on referencing.[1]

-

Titration: Keep 2-F-ATP constant (e.g., 50 µM) and titrate protein (0 to 100 µM).

-

Observation: Look for chemical shift perturbation (fast exchange) or peak broadening/new peak appearance (slow exchange).[1]

-

Control: Add Mg²⁺. The shift of 2-F-ATP is sensitive to Mg²⁺ coordination to the phosphate tail, which indirectly affects the base electronics.

Visualization: Experimental Workflow

Figure 2: Experimental workflow for validating and testing 2-F-ATP.

References

-

Stockman, B. J. (2008).[1] "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society, 130(18), 5870-5871.[1][5] Link

-

Baldo, J. H., et al. (1983).[1][2] "2-Fluoro-ATP, a fluorinated ATP analog.[1][2][5][6][7] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex."[1][2][8] Canadian Journal of Biochemistry and Cell Biology, 61(2-3), 115-119.[1][2] Link

-

Scott, L. G., et al. (2004).[1] "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society, 126(38), 11776-11777.[1] Link[1]

-

Jena Bioscience. "2-Fluoro-ATP: Nucleotides as 19F-NMR probes."[1] Application Note. Link

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osnadocs.ub.uni-osnabrueck.de [osnadocs.ub.uni-osnabrueck.de]

- 4. biosynth.com [biosynth.com]

- 5. 2-Fluoro-ATP, Nucleotides as 19F-NMR probes - Jena Bioscience [jenabioscience.com]

- 6. medkoo.com [medkoo.com]

- 7. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Movement of Cys-697 in myosin ATPase associated with ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Exploring 2-Fluoro-ATP as a High-Fidelity Probe for Ligase Activity

Part 1: Executive Summary & Scientific Rationale

The accurate monitoring of ligase activity—whether DNA ligases, RNA ligases, or Ubiquitin-activating enzymes (E1)—is critical for dissecting DNA repair pathways and proteostatic regulation. Traditional assays often rely on coupled enzymatic systems (e.g., Luciferase/Pyruvate Kinase) or radioactive isotopes (

2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) represents a superior, non-radioactive alternative, functioning primarily as a

This guide details the mechanistic basis and experimental protocol for utilizing 2-F-ATP to monitor ligase adenylation and strand-joining/transfer events with high structural fidelity.

Part 2: Mechanistic Basis of the Probe

Chemical Properties of 2-Fluoro-ATP

The substitution of Hydrogen with Fluorine at the C2 position of adenine is a "stealth" modification.

-

Sterics: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing 2-F-ATP to fit into most ATP-binding pockets without steric clash.

-

Electronics: Fluorine is highly electronegative. This lowers the pKa of the adenine ring N1 and N3, potentially affecting hydrogen bonding networks that rely on N1 as an acceptor. However, for most ligases that primarily recognize the phosphate tail and the sugar-edge of the base, 2-F-ATP remains a competent substrate [1].

-

NMR Reporter:

F has 100% natural abundance and zero biological background. The chemical shift of the fluorine atom is highly sensitive to the phosphorylation state of the nucleotide (ATP vs. AMP), providing a direct readout of bond cleavage.

The Ligase Reaction & 2-F-ATP

Most ATP-dependent ligases (e.g., T4 DNA Ligase, Human DNA Ligase I, Ubiquitin E1) follow a sequential nucleotidyl-transfer mechanism. 2-F-ATP traces this pathway by converting from a triphosphate species to a monophosphate species (2-F-AMP).

The Pathway:

-

Adenylation: Enzyme attacks the

-phosphate of 2-F-ATP, releasing PPi and forming a covalent Enzyme-(2-F-AMP) intermediate. -

Transfer: The 2-F-AMP moiety is transferred to the substrate (e.g., 5'-PO4 of DNA or C-term of Ubiquitin).

-

Ligation/Release: The final phosphodiester or isopeptide bond is formed, releasing free 2-F-AMP .

Visualization of the Mechanism

The following diagram illustrates the kinetic pathway of a generic DNA ligase utilizing 2-F-ATP.

Caption: Step-wise adenylation mechanism where 2-F-ATP serves as the AMP donor, releasing PPi and sealing the substrate.[1][2]

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a

Reagents & Equipment

-

Probe: 2-Fluoro-ATP (100 mM stock in Tris buffer, pH 7.5). Note: Ensure purity >95% by HPLC to avoid background AMP signals.

-

Enzyme: Purified Ligase (e.g., T4 DNA Ligase, 1-10 µM final concentration).

-

Substrate: Nicked dsDNA oligo (model substrate) or Ubiquitin (for E1 assays).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT. Critical: Mg -

Instrument: NMR Spectrometer (min. 400 MHz) equipped with a fluorine-capable probe (e.g., QNP or cryoprobe).

Assay Workflow

The following workflow ensures data integrity through internal referencing.

-

Baseline Acquisition (T=0):

-

Mix Buffer + 2-F-ATP (1 mM) + Substrate.

-

Acquire a 1D

F spectrum. -

Validation: You should see a doublet/triplet characteristic of the triphosphate. This defines the "Substrate" chemical shift (

ppm for

-

-

Reaction Initiation:

-

Add Ligase enzyme to the NMR tube.

-

Mix gently by inversion (do not vortex vigorously to avoid protein denaturation).

-

-

Kinetic Monitoring:

-

Acquire sequential 1D

F spectra every 2-5 minutes for 60 minutes. -

Temperature: Maintain 25°C or 37°C (enzyme dependent).

-

-

Endpoint Verification:

-

Add EDTA (20 mM) to chelate Mg

and stop the reaction. -

Acquire final spectrum.

-

Data Visualization: The Assay Workflow

Caption: Operational workflow for real-time monitoring of ligase activity using 2-Fluoro-ATP.

Part 4: Data Analysis & Interpretation

Quantitative analysis relies on the integration of distinct fluorine peaks.

Chemical Shift Assignments

The

| Species | Approximate Shift ( | Signal Characteristics | Interpretation |

| 2-F-ATP | -51.5 ppm | Doublet/Multiplet | Unreacted Substrate |

| 2-F-ADP | -51.8 ppm | Multiplet | Hydrolysis Product (Background) |

| 2-F-AMP | -52.3 ppm | Singlet | Product of Ligation |

*Note: Shifts are relative to CFCl

Calculating Conversion

The percent conversion is calculated by integrating the area under the product peak (

This method is self-validating because the total integral of the fluorine signal should remain constant throughout the experiment (mass balance). A loss of total signal indicates precipitation or instrument drift.

Part 5: Advantages Over Competitor Probes

| Feature | 2-Fluoro-ATP (NMR) | Fluorescent Analogs (e.g., 2-AP, MANT-ATP) | Coupled Enzyme Assays (Luciferase) |

| Direct Measurement | Yes (Directly sees ATP/AMP) | No (Relies on environmental fluorescence change) | No (Relies on secondary reaction) |

| Interference | None (No biological background) | High (Quenching by screening compounds) | High (Inhibitors of coupling enzymes) |

| Steric Perturbation | Minimal (F | Significant (Bulky fluorophores) | None (Uses native ATP) |

| Throughput | Low/Medium (Requires NMR) | High (Plate reader) | High (Plate reader) |

Expert Insight: While lower in throughput, the 2-F-ATP assay is the "Gold Standard" for validating hits from high-throughput screens. It definitively proves that a compound inhibits the ligase and not a coupling enzyme (like Luciferase) [2].

References

-

Stockman, B. J., et al. (2008).[3] "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society, 130(18), 5870-5871. Link

-

Dalvit, C., & Vulpetti, A. (2012). "Technical and practical aspects of 19F NMR-based screening." Magnetic Resonance in Chemistry, 50(9).[4] Link

-

Scott, L. G., et al. (2004). "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society, 126(38), 11776-11777. Link

-

Jena Bioscience. "2-Fluoro-ATP Product Information & Spectral Data." Link

Sources

Advanced Technical Guide: 19F NMR Principles with 2-Fluoro-ATP

Executive Summary

This guide details the biophysical principles and experimental protocols for utilizing 2-Fluoro-Adenosine-5'-Triphosphate (2-F-ATP) as a mechanistically faithful probe in

Unlike traditional

Part 1: Fundamental Principles of the 2-F-ATP Probe

The Physics of the Probe

The utility of 2-F-ATP relies on the unique nuclear properties of the fluorine-19 isotope:

-

Spin Physics:

F is a spin-1/2 nucleus with 100% natural abundance, eliminating the need for isotopic enrichment. -

Gyromagnetic Ratio (

): At -

Chemical Shift Anisotropy (CSA): The fluorine atom's electron cloud is highly polarizable. In 2-F-ATP, the fluorine is substituted at the C2 position of the adenine ring. This aromatic position is exquisitely sensitive to

-stacking interactions, local pH changes, and the coordination state of the phosphate tail (mediated through the ribose ring puckering and base stacking).

Structural Fidelity: H vs. F

A critical requirement for any analog is that it must mimic the native substrate.

-

Van der Waals Radius: Fluorine (

Å) is sterically similar to Hydrogen ( -

Electronegativity: The high electronegativity of fluorine alters the pKa of the adenine ring slightly but typically does not disrupt the hydrogen bonding network required for base recognition in the active site.

The Observable: Chemical Shift Perturbation

The core principle of the assay is the Chemical Shift (

Part 2: Experimental Protocol & Workflow

Materials and Buffer Composition

Critical Factor: Magnesium (

Standard Kinase Buffer (Optimized for 19F NMR):

| Component | Concentration | Function |

|---|---|---|

| Tris-HCl (pH 7.5) | 50 mM | Maintains physiological pH; prevents shift drift. |

| MgCl

Sample Preparation Workflow

-

Stock Solution: Dissolve 2-F-ATP (typically supplied as a lithium or sodium salt) in D

O to create a 50 mM stock. Verify pH is neutral. -

Master Mix: Combine Buffer, D

O, and Substrate (peptide/protein) in a 1.5 mL tube. -

Enzyme Addition: Add the kinase/ATPase last to initiate the reaction (for real-time kinetics) or incubate and quench (for endpoint assays).

-

Transfer: Move 500

L to a 5mm NMR tube. Ensure no air bubbles are trapped in the active volume.

Instrument Parameters (Bruker/Varian)

-

Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to decouple protons (if significant coupling exists) and minimize NOE enhancement for quantitative integration. However, for 2-F-ATP, a standard zg (1D pulse) is often sufficient as F-H coupling at the C2 position is minimal/broad.

-

Spectral Width (SW): 50-100 ppm is sufficient if centered around the adenine region, but 200 ppm is safer to include the TFA reference.

-

Relaxation Delay (D1): The

of 2-F-ATP is typically 0.2–0.5 seconds. Set D1 -

Scans (NS): 64–128 scans (approx. 2-5 mins) provide sufficient SNR for >100

M concentrations.

Part 3: Data Analysis & Visualization

Spectral Interpretation

The

-

Reference Peak: NaTFA at -76.5 ppm (sharp singlet).

-

Substrate Peak (2-F-ATP): A resonance in the aromatic region (approx. -51 to -53 ppm relative to CFCl

). -

Product Peak (2-F-ADP): A new peak appearing slightly downfield or upfield (system dependent,

ppm) as the reaction progresses.

Calculating Conversion

The percent conversion is calculated directly from the integrals (

Visualizing the Kinase Cycle

The following diagram illustrates the kinetic monitoring of the phosphorylation cycle using 2-F-ATP.

Caption: Schematic of the kinase reaction cycle utilizing 2-Fluoro-ATP. The 19F probe tracks the dephosphorylation event via chemical shift change.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for a standard 19F NMR kinase assay.

References

-

Stockman, B. J. (2008). 2-Fluoro-ATP as a Versatile Tool for 19F NMR-Based Activity Screening.[2][3] Journal of the American Chemical Society.[3] Link

-

Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA.[4] Journal of the American Chemical Society.[3] Link

-

Jena Bioscience. 2-Fluoro-ATP: Nucleotides for Structure Determination by NMR. Application Note. Link

-

Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link

Sources

- 1. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sci-hub.box [sci-hub.box]

- 4. researchgate.net [researchgate.net]

Strategic Integration of 2-Fluoro-ATP in RNA Labeling and Drug Development

[1]

Executive Summary

In the landscape of RNA therapeutics and structural biology, the term "2-Fluoro-ATP" often bridges two distinct but critical methodologies. For the drug development professional, distinguishing between 2-Fluoro-ATP (Base-modified, C2 position) and 2'-Fluoro-ATP (Sugar-modified, 2' position) is the first step toward experimental success.

This guide serves as a definitive technical manual for utilizing 2-Fluoro-ATP (2F-ATP) as a high-fidelity 19F-NMR probe for structural dynamics, while also addressing the parallel utility of 2'-Fluoro-ATP (2'-F-ATP) in engineering nuclease-resistant aptamers.[1] By leveraging the unique spin physics of Fluorine-19 and the enzymatic versatility of T7 RNA Polymerase, researchers can map RNA folding pathways and ligand interactions with atomic resolution.

Part 1: The Chemical Dichotomy

Before initiating any protocol, the specific analog must be selected based on the experimental endpoint.

Table 1: Comparative Utility of Fluoro-ATP Analogs

| Feature | 2-Fluoro-ATP (2F-ATP) | 2'-Fluoro-ATP (2'-F-ATP) |

| Modification Site | Base: C2 position of Adenine | Sugar: 2' position of Ribose |

| Primary Application | Structural Labeling: 19F-NMR, conformational dynamics.[1][2] | Therapeutic Stability: Aptamer/siRNA nuclease resistance.[1] |

| Detection Method | 19F-NMR (High sensitivity, no background).[1] | Functional Assays (Gel shift, Cell culture).[3] |

| T7 Incorporation | Efficient with WT or P266L mutant T7.[1] | Requires Y639F mutant T7 (to tolerate 2'-mod).[1] |

| Perturbation | Minimal (maintains Watson-Crick pairing).[1] | Significant (favors C3'-endo / A-form helix).[1] |

Part 2: 2-Fluoro-ATP (Base) as a 19F-NMR Probe

Mechanism of Action

The incorporation of 2-Fluoro-ATP replaces the H2 proton of adenine with a fluorine atom.[2][4] This substitution is structurally conservative but magnetically transformative.

-

Zero Background: Biological systems lack endogenous fluorine, rendering the 19F signal background-free.

-

Chemical Shift Sensitivity: The 19F nucleus is highly sensitive to the local electronic environment, making it an exceptional reporter for base stacking, hydrogen bonding changes, and ligand binding events.

-

Base Pairing: 2F-Adenine retains the ability to base pair with Uracil.[5] The fluorine atom at the C2 position resides in the minor groove, providing a probe for minor groove interactions without disrupting the helix.

Experimental Workflow: 19F-Labeling via In Vitro Transcription

The following protocol outlines the enzymatic synthesis of 19F-labeled RNA using 2-Fluoro-ATP.

Phase 1: Template Preparation

-

Design: The DNA template must contain a T7 promoter sequence (5'-TAATACGACTCACTATA-3') upstream of the target RNA sequence.

-

Optimization: Ensure the first two nucleotides of the transcript are Guanosines (GG) to maximize T7 initiation efficiency.

Phase 2: In Vitro Transcription (IVT) Protocol

Reagents:

-

T7 RNA Polymerase (High concentration, ~100 U/µL). Note: While WT T7 works, P266L mutants improve 5' homogeneity.

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 100 mM DTT).

-

NTP Mix:

-

DNA Template (Linearized plasmid or PCR product).

Step-by-Step Methodology:

-

Assembly: Thaw all reagents on ice. Assemble the reaction at room temperature to prevent DNA precipitation by spermidine.

-

Reaction Mix (50 µL scale):

-

Water: to 50 µL

-

10x Buffer: 5 µL

-

rGTP, rCTP, rUTP (100 mM each): 2 µL each (Final 4 mM)

-

2-Fluoro-ATP (100 mM): 2 µL (Final 4 mM)

-

Template DNA: 1 µg[6]

-

RNase Inhibitor: 40 U

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Incubate at 37°C for 3-4 hours .

-

Tip: For long transcripts (>100 nt), add inorganic pyrophosphatase (0.1 U) to prevent magnesium precipitation.

-

-

DNase Treatment: Add 2 U DNase I, incubate 15 min at 37°C to degrade the DNA template.

-

Purification:

-

Phenol:Chloroform Extraction: Remove proteins.

-

Ethanol Precipitation: Recover RNA.

-

Size Exclusion Chromatography (SEC): Essential for NMR to remove unincorporated nucleotides which generate interfering signals.

-

Phase 3: Validation (QC)

-

Mass Spectrometry (ESI-MS): Confirm the mass shift. 2-Fluoro-ATP adds +17.99 Da per adenosine residue compared to standard ATP (F = 19, H = 1).

-

Denaturing PAGE: Verify transcript length and integrity.

Part 3: Visualization of the Labeling Logic

The following diagram illustrates the decision process and workflow for utilizing 2-Fluoro-ATP in structural studies versus therapeutic development.

Caption: Decision matrix for selecting the correct Fluoro-ATP analog based on experimental goals (Structural Biology vs. Therapeutic Engineering).

Part 4: 2'-Fluoro-ATP in Drug Development (The Stability Factor)

While the "labeling" aspect often refers to detection, in drug development, "labeling" an RNA with 2'-Fluoro chemistry is a functional upgrade.

The Problem: Nuclease Degradation

Unmodified RNA is rapidly degraded by serum nucleases (e.g., RNase A), which attack the 2'-OH group.

The Solution: 2'-Fluoro Modification

Replacing the 2'-OH with 2'-F renders the RNA resistant to nucleolytic cleavage.[3]

-

Protocol Shift: Unlike base-modified 2F-ATP, the sugar-modified 2'-F-ATP is poorly recognized by wild-type T7 RNA polymerase.[1]

-

Required Enzyme: You must use the T7 Y639F mutant (or commercially available "High Yield Aptamer" polymerases). The Y639F mutation alters the active site to accommodate the fluorine at the 2' position.

-

SELEX Application: In aptamer selection, 2'-F-ATP (along with 2'-F-CTP and 2'-F-UTP) is used in the transcription step of every SELEX round to ensure the final evolved aptamer is inherently stable for in vivo use.

References

-

Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA.[4][5] Journal of the American Chemical Society.[2][5] Link

-

Stockman, B. J. (2008). 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening.[7] Journal of the American Chemical Society.[2][5] Link

-

Jena Bioscience. HighYield T7 P&L RNA NMR Kit (2F-ATP) Technical Data. Link

-

Roboklon. Apt-Get T7 Transcription Kit — 2'-Fluoro-Pyrimidine Set. Link

-

Sochor, F., et al. (2016). 19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Journal of Biomolecular NMR. Link

Sources

- 1. Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]

- 2. 2-Fluoro-ATP, Nucleotides for Structure Determination by NMR - Jena Bioscience [jenabioscience.com]

- 3. r o b o k l o n [roboklon.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Characteristics of 2-Fluoro-ATP

This guide provides an in-depth technical analysis of 2-Fluoro-Adenosine-5'-Triphosphate (2-Fluoro-ATP) , a critical nucleotide analogue used in purinergic signaling research and structural biology.

Executive Summary

2-Fluoro-ATP (2-F-ATP) is a synthetic analogue of adenosine-5'-triphosphate (ATP) modified by the substitution of a hydrogen atom with a fluorine atom at the C2 position of the adenine ring.[1][2][3] This modification imparts unique physicochemical properties—specifically a distinct

Unlike sugar-modified analogues (e.g., 2'-Fluoro-ATP), 2-Fluoro-ATP modifies the nucleobase, preserving the ribose conformation essential for polymerase recognition and kinase activity. This guide details its structural identity, synthesis, spectral properties, and application as a dual-purpose biophysical probe and pharmacological agent.

Chemical Identity & Structural Analysis

The defining feature of 2-Fluoro-ATP is the electron-withdrawing fluorine atom at the C2 position. This substitution lowers the pKa of the N1 nitrogen and provides a sensitive NMR reporter without significantly perturbing the steric bulk of the adenine base (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

| Property | Technical Specification |

| IUPAC Name | 2-Fluoro-adenosine 5'-(tetrahydrogen triphosphate) |

| CAS Number | 1492-62-2 |

| Molecular Formula | |

| Molecular Weight | 525.15 g/mol (Free Acid) |

| Solubility | Water (> 50 mM), PBS (pH 7.2) |

| Appearance | White to off-white lyophilized powder (typically Na+ salt) |

Structural Diagram: 2-Fluoro-ATP

The following diagram illustrates the chemical structure and the functional impact of the C2-Fluorine substitution.

Figure 1: Structural dissection of 2-Fluoro-ATP highlighting the functional consequences of the C2-fluorine modification.

Physicochemical Properties

Spectral Characteristics (UV & NMR)

The fluorine atom acts as an auxochrome, causing a slight shift in the UV absorption maximum compared to ATP. More importantly, it serves as a sensitive reporter for

-

UV Absorbance:

- : ~261 nm (pH 7.0)

-

: ~15,400

-

Note: The electron-withdrawing nature of fluorine slightly alters the

transition energy of the purine ring.

-

F NMR Parameters:

-

Isotropic Shift: Typically observed in the range of -50 to -55 ppm (relative to

), though specific solvent conditions can shift this. -

Chemical Shift Tensor: Principal elements reported as

ppm, -

Utility: The large chemical shift anisotropy (CSA) and sensitivity of the

F nucleus make 2-F-ATP an excellent probe for monitoring nucleotide binding to large proteins (e.g., myosin, kinases) where proton NMR signals would be broadened beyond detection.

-

Acid-Base Properties (pKa)

The electronegativity of fluorine (3.98 Pauling scale) withdraws electron density from the purine ring, specifically affecting the N1 and N3 nitrogens.

-

pKa (N1-H): < 3.5 (Estimated). Normal Adenine has a pKa of ~4.1 at N1. The fluorine substitution makes the ring less basic, meaning 2-F-ATP is more likely to exist in the unprotonated form at physiological pH compared to unmodified ATP.

Synthesis & Purification Protocols

Synthesis of 2-Fluoro-ATP is non-trivial due to the instability of the C-F bond under harsh conditions. The most robust method involves the chemical synthesis of the nucleoside (2-fluoroadenosine) followed by enzymatic or chemical phosphorylation.

Chemical Synthesis Workflow (Schiemann-Type Reaction)

This protocol utilizes the Balz-Schiemann reaction adapted for purines, converting 2-aminoadenosine to 2-fluoroadenosine.

-

Starting Material: 2,6-Diaminopurine riboside (2-Aminoadenosine).

-

Fluorination:

-

Phosphorylation:

-

Conversion of 2-fluoroadenosine to the triphosphate form using

and tributylammonium pyrophosphate (Yoshikawa method) or enzymatic phosphorylation.

-

Figure 2: Synthetic pathway from diaminopurine precursor to 2-Fluoro-ATP.

Biological Mechanism & Applications

P2X Receptor Agonism

2-Fluoro-ATP is a potent, full agonist at P2X receptors (ligand-gated ion channels). It is often used to distinguish P2X-mediated responses from P2Y-mediated ones, although selectivity is relative.

-

Mechanism: Binds to the inter-subunit ATP-binding pocket of the trimeric P2X receptor. The fluorine atom does not sterically hinder the closure of the binding jaw, allowing channel gating and

influx. -

Selectivity: 2-Fluoro-ATP is generally more potent at P2X receptors than P2Y receptors. P2Y1 receptors, for instance, prefer ADP or 2-MeS-ADP, while P2Y2/4/6 have specific preferences for UTP or ATP.

F NMR Screening (Kinase Assays)

Because 2-F-ATP is a valid substrate for many kinases (e.g., Hexokinase, PKA), it is used in activity-based screening .

-

Workflow:

-

Incubate Kinase + 2-F-ATP + Substrate.

-

Monitor the appearance of 2-Fluoro-ADP signal in the

F NMR spectrum. -

The chemical shift difference between 2-F-ATP and 2-F-ADP allows for real-time monitoring of enzyme kinetics without radioactive tracers.

-

Handling, Stability & Storage

To ensure experimental reproducibility, strict adherence to handling protocols is required.

-

Stability:

-

pH: Stable between pH 6.0 and 8.0. Rapid hydrolysis of the triphosphate chain occurs at pH < 4.0 or > 10.0.

-

Thermal: Unstable in solution at room temperature for extended periods (> 24 hours).

-

-

Storage Protocol:

-

Solid State: Store at -20°C under desiccant. Stable for > 2 years.[6]

-

Solution: Prepare aliquots in buffered water (e.g., 10 mM Tris, pH 7.5). Store at -80°C. Avoid repeated freeze-thaw cycles (limit to max 2).

-

-

Safety: 2-Fluoroadenine (the metabolic byproduct) is cytotoxic (inhibits protein synthesis). Handle with PPE.

References

-

Baldo, J. H., et al. (1983).[2] "2-Fluoro-ATP, a fluorinated ATP analog.[1][2] 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex."[1][2] Canadian Journal of Biochemistry and Cell Biology.[2]

-

Stockman, B. J., et al. (2008). "2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening." Journal of the American Chemical Society.[3][4][7]

-

Scott, L. G., et al. (2004). "Enzymatic Synthesis of 19F-Labeled RNA and Application to NMR Studies of RNA Structure." Journal of the American Chemical Society.[3][4][7]

-

Krolikiewicz, K., et al. (1994). "The Synthesis of 2-Fluoropurine Nucleosides." Nucleosides and Nucleotides.

-

Burnstock, G. (2007). "Physiology and Pathophysiology of Purinergic Neurotransmission." Physiological Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-ATP, a fluorinated ATP analog. 19F nuclear magnetic resonance studies of the 2-fluoro-ADP . myosin subfragment-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-ATP, Nucleotides as 19F-NMR probes - Jena Bioscience [jenabioscience.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. ijpbms.com [ijpbms.com]

Technical Deep Dive: Stability and Storage of 2-Fluoro-ATP

Executive Summary

2-Fluoro-Adenosine-5'-Triphosphate (2-Fluoro-ATP or 2-F-ATP) is a high-potency purinergic receptor agonist and a versatile 19F-NMR probe.[1] Its structural modification—a fluorine atom substituting the hydrogen at the C2 position of the adenine ring—imparts unique electronic properties without significantly altering the steric bulk compared to native ATP.

However, like all triphosphate nucleotides, 2-Fluoro-ATP is thermodynamically unstable and kinetically labile. Improper storage leads to rapid hydrolysis of the phosphoanhydride bonds, resulting in the formation of 2-Fluoro-ADP, 2-Fluoro-AMP, and inorganic phosphate. This degradation compromises experimental reproducibility, particularly in quantitative P2X receptor assays and NMR structural studies.

This guide provides a scientifically grounded protocol for the handling, storage, and quality control of 2-Fluoro-ATP, ensuring maximum integrity for drug development and structural biology applications.

Part 1: Chemical Identity & Disambiguation

Before establishing storage protocols, it is critical to distinguish between the two common fluorinated ATP analogs used in research. This guide focuses on 2-Fluoro-ATP (Base-modified) .

| Feature | 2-Fluoro-ATP (2-F-ATP) | 2'-Fluoro-ATP (2'-F-ATP) |

| Modification Site | C2 position of Adenine Base | C2' position of Ribose Sugar |

| Primary Application | P2X Receptor Agonist , 19F-NMR Reporter | Aptamer Engineering, RNase Stability |

| Chemical Stability | Similar to ATP (Hydrolysis prone) | Enhanced (Resistant to nuclease/hydrolysis) |

| Key Risk | Triphosphate hydrolysis (loss of potency) | Sugar pucker changes (structural shift) |

Note: If your vial is labeled "2'-Fluoro-ATP" (Ribose modified), the storage conditions below still apply, but the molecule is inherently more resistant to enzymatic degradation.

Part 2: Stability Profile and Degradation Mechanics

The Hydrolysis Cascade

The primary instability mechanism for 2-Fluoro-ATP is the hydrolysis of the

-

Acid-Catalyzed: Rapid degradation occurs at pH < 6.0.

-

Temperature-Dependent: Rate of hydrolysis doubles approximately every 10°C increase.

-

Metal-Ion Mediated: Divalent cations (Mg2+, Ca2+) stabilize the triphosphate tail in solution but can accelerate hydrolysis if the pH drifts away from neutral.

The fluorine substitution at the C2 position exerts an electron-withdrawing effect on the adenine ring. While this lowers the pKa of the N1 nitrogen (altering hydrogen bonding capacity), it does not significantly stabilize the phosphoanhydride bonds of the triphosphate tail. Therefore, 2-Fluoro-ATP must be treated with the same rigorous cold-chain discipline as native ATP.

Visualization: Degradation Pathway

The following diagram illustrates the sequential hydrolysis pathway that researchers must prevent.

Caption: Sequential hydrolysis of 2-Fluoro-ATP. The conversion to ADP is the critical failure mode, as ADP can act as a competitive antagonist or partial agonist in P2X assays.

Part 3: Storage Best Practices

The "Golden Rules" of Nucleotide Storage

To maintain >95% purity over 12 months:

-

Lyophilized Powder: Store at -20°C with desiccation. Stable for >2 years.[2]

-

Aqueous Solution: Store at -80°C or -20°C . Stable for 6-12 months.

-

Avoid Freeze-Thaw: Aliquot immediately upon first thaw.

Buffer Selection

Never store 2-Fluoro-ATP in unbuffered water for long periods. Water absorbs atmospheric CO2, becoming acidic (pH ~5.5), which accelerates hydrolysis.

| Buffer System | Suitability | Notes |

| Water (Unbuffered) | Poor | Acidic drift causes rapid hydrolysis. Use only for immediate dilution. |

| Tris-HCl (pH 7.5) | Excellent | Standard storage buffer.[3] Maintains optimal stability window. |

| HEPES (pH 7.5) | Good | Suitable for biological assays; minimal temperature-dependent pH shift. |

| PBS | Moderate | Phosphate can interfere with some kinase/ATPase assays. |

Handling Workflow (Decision Tree)

Use this logic flow to determine the correct handling procedure for your sample.

Caption: Decision tree for maximizing shelf-life. Aliquoting is the single most effective step to prevent degradation.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution from lyophilized powder.

Materials:

-

2-Fluoro-ATP (Lyophilized)

-

Buffer: 50 mM Tris-HCl, pH 7.5 (0.2 µm filtered)

-

Sterile microcentrifuge tubes (low-binding preferred)

Steps:

-

Equilibration: Allow the lyophilized vial to warm to room temperature (approx. 15 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Centrifugation: Briefly centrifuge the vial (2,000 x g, 10 sec) to collect powder at the bottom.

-

Calculations: Calculate the volume of buffer required.

-

Dissolution: Add the calculated volume of Tris-HCl buffer. Vortex gently until fully dissolved.

-

Aliquoting: Immediately dispense into volumes suitable for single experiments (e.g., 20 µL).

-

Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.

Protocol B: Quality Control (UV-Vis)

Objective: Verify concentration and integrity using the Beer-Lambert Law. Note: 2-Fluoro-ATP has a slightly different absorption maximum than ATP due to the fluorine substitution.

-

Blank: Use the same buffer (Tris-HCl) as the blank.

-

Measurement: Measure Absorbance at 261 nm (

). -

Calculation:

-

Purity Check: Calculate the

ratio. Significant deviation from ~0.8 may indicate contamination or degradation products, although HPLC is required for definitive hydrolysis quantification.

Part 5: Troubleshooting & FAQs

| Observation | Probable Cause | Corrective Action |

| Precipitate in Stock | "Salting out" or low pH | Warm to RT and vortex. Check pH. If persistent, discard (degradation products like Pi are less soluble). |

| Loss of Potency (Assay) | Hydrolysis (ATP | ADP is often an antagonist or weak agonist. Prepare fresh stock from powder. Verify storage temp. |

| Shift in NMR Signal | pH Drift | 19F chemical shift is pH sensitive. Ensure strong buffering (e.g., 50mM Tris). |

| Yellow Discoloration | Oxidation/Contamination | Discard immediately. Pure nucleotide solutions should be colorless. |

References

-

Jena Bioscience. (n.d.).[6] 2-Fluoro-ATP Data Sheet. Retrieved from [Link][1][3][5][7]

-

Stockman, B. J. (2008). 2-Fluoro-ATP as a versatile tool for 19F NMR-based activity screening.[4][8] Journal of the American Chemical Society, 130(18), 5870-5871.[8]

-

Fischer, W., et al. (2009). Agonist binding to the P2X receptor.[1][9][10] Proceedings of the National Academy of Sciences. (Contextual grounding for P2X agonist stability).

-

Ono, T., et al. (1997).[3][6][8] 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability.[3][6][8] Nucleic Acids Research, 25(22), 4581–4588.[3][6] (Reference for comparative stability of ribose-modified analogs).

Sources

- 1. Agonist trapped in ATP-binding sites of the P2X2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2'-Fluoro-dCTP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]

- 4. 2-Fluoro-ATP, Nucleotides for Structure Determination by NMR - Jena Bioscience [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. pnas.org [pnas.org]

- 8. 2'-Fluoro-dATP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]

- 9. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]